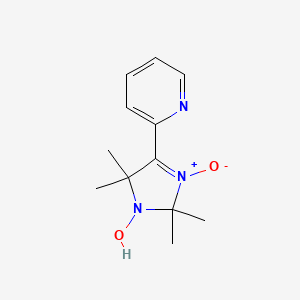
2-(benzylthio)-6-methoxy-3-nitro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylthio)-6-methoxy-3-nitro-1H-indole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Mécanisme D'action
The mechanism of action of 2-(benzylthio)-6-methoxy-3-nitro-1H-indole is not yet fully understood. However, studies have suggested that this compound may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. Additionally, 2-(benzylthio)-6-methoxy-3-nitro-1H-indole has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-(benzylthio)-6-methoxy-3-nitro-1H-indole has been found to exhibit various other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. Additionally, 2-(benzylthio)-6-methoxy-3-nitro-1H-indole has been found to have antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(benzylthio)-6-methoxy-3-nitro-1H-indole in laboratory experiments is its potent anti-cancer activity. This makes it a promising candidate for use in cancer research. Additionally, this compound has been found to exhibit various other biochemical and physiological effects, making it a versatile tool for scientific research.
However, there are also some limitations to using 2-(benzylthio)-6-methoxy-3-nitro-1H-indole in laboratory experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups. Additionally, the mechanism of action of this compound is not yet fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-(benzylthio)-6-methoxy-3-nitro-1H-indole. One area of interest is in further elucidating the compound's mechanism of action, which could provide insights into its potential applications in cancer research and other areas of scientific research. Additionally, studies could be conducted to investigate the compound's potential as an anti-inflammatory or antimicrobial agent. Finally, future research could focus on developing more efficient synthesis methods for 2-(benzylthio)-6-methoxy-3-nitro-1H-indole, which could make it more accessible for use in laboratory experiments.
Méthodes De Synthèse
The synthesis of 2-(benzylthio)-6-methoxy-3-nitro-1H-indole involves the reaction of 6-methoxy-3-nitroindole with benzylthiol in the presence of a catalyst. This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
2-(Benzylthio)-6-methoxy-3-nitro-1H-indole has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 2-(benzylthio)-6-methoxy-3-nitro-1H-indole exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells.
Propriétés
IUPAC Name |
2-benzylsulfanyl-6-methoxy-3-nitro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-21-12-7-8-13-14(9-12)17-16(15(13)18(19)20)22-10-11-5-3-2-4-6-11/h2-9,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWALJKSTFZAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2)SCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[(4-methoxyphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B5795043.png)

![N-[4-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5795053.png)

![2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide](/img/structure/B5795069.png)

![N,N-diethyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5795077.png)


![N'-[1-(2-furyl)ethylidene]-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide](/img/structure/B5795096.png)


![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5795125.png)
![2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5795127.png)